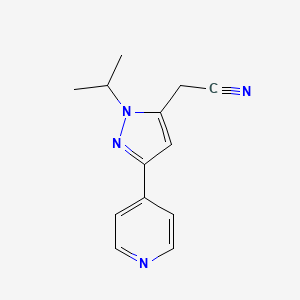
N,N'-Dibenzylphosphorodiamidic fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dibenzylphosphorodiamidic fluoride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two benzyl groups, two amide groups, and a fluoride ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dibenzylphosphorodiamidic fluoride typically involves the reaction of dibenzylphosphorodiamidic chloride with a fluoride source. One common method is to use tetrabutylammonium fluoride (TBAF) as the fluoride source. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the fluoride ion .
Industrial Production Methods
Industrial production of N,N’-Dibenzylphosphorodiamidic fluoride may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Dibenzylphosphorodiamidic fluoride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The fluoride ion can act as a nucleophile, replacing other leaving groups in organic molecules.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coordination reactions: The phosphorus atom can coordinate with metal ions, forming complexes.
Common Reagents and Conditions
Common reagents used in reactions with N,N’-Dibenzylphosphorodiamidic fluoride include:
Tetrabutylammonium fluoride (TBAF): Used for nucleophilic substitution reactions.
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from reactions involving N,N’-Dibenzylphosphorodiamidic fluoride depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted benzylphosphorodiamidic compounds .
Wissenschaftliche Forschungsanwendungen
N,N’-Dibenzylphosphorodiamidic fluoride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for introducing fluoride ions into molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of fluorinated compounds and materials with unique properties
Wirkmechanismus
The mechanism of action of N,N’-Dibenzylphosphorodiamidic fluoride involves its ability to donate fluoride ions in chemical reactions. The fluoride ion can interact with various molecular targets, including enzymes and proteins, potentially altering their activity and function. The compound’s interactions with biological molecules are of particular interest in understanding its effects on cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,N’-Dibenzylphosphorodiamidic fluoride include other organophosphorus compounds with fluoride ions, such as:
- N-fluoropyridinium salts
- N-fluoro-2-pyridone
- N-fluoro-alkylarenesulfonamides
Uniqueness
N,N’-Dibenzylphosphorodiamidic fluoride is unique due to its specific structure, which includes two benzyl groups and two amide groups bonded to a phosphorus atom. This structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
331-86-2 |
|---|---|
Molekularformel |
C14H16FN2OP |
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
N-[(benzylamino)-fluorophosphoryl]-1-phenylmethanamine |
InChI |
InChI=1S/C14H16FN2OP/c15-19(18,16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18) |
InChI-Schlüssel |
OKYJPMVMWCHFND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNP(=O)(NCC2=CC=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


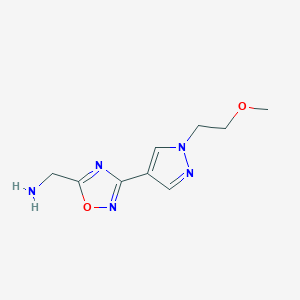
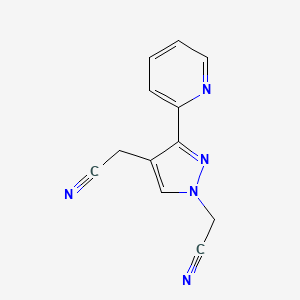
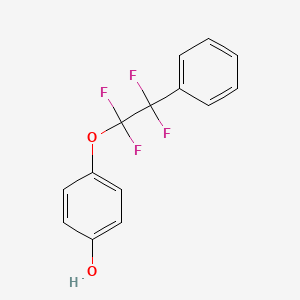
![tert-butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate](/img/structure/B13426922.png)
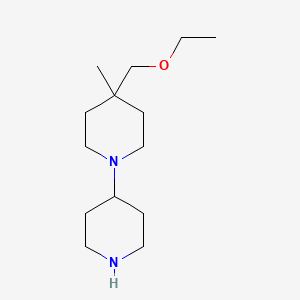

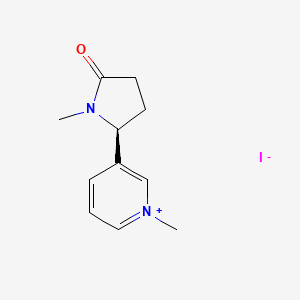

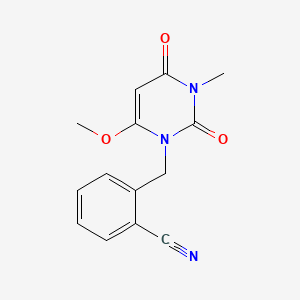
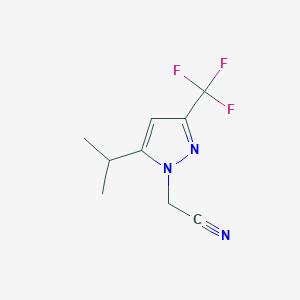
![3-[7-cyano-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B13426945.png)
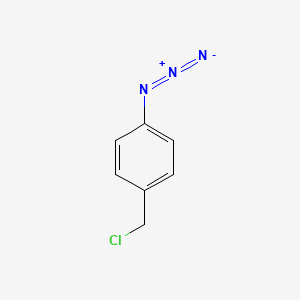
![(3R)-1,2,3,4-Tetrahydro-2-[(4-methoxyphenyl)sulfonyl]-3-isoquinolinecarboxylic Acid](/img/structure/B13426962.png)
